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# Thermodynamic Properties of Tetraamminecopper(II) Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of the tetraamminecopper(II) complex ion, [Cu(NH<sub>3</sub>)<sub>4</sub>]<sup>2+</sup>. The formation of this vibrant blue complex is a cornerstone of coordination chemistry, offering a model system for understanding metal-ligand interactions. This document details the stepwise formation, associated thermodynamic data, and the experimental protocols used to determine these properties, making it a valuable resource for researchers in chemistry, materials science, and drug development.

# Introduction to Tetraamminecopper(II) Formation

The formation of the tetraamminecopper(II) ion in an aqueous solution is a sequential process where ammonia (NH<sub>3</sub>) molecules, acting as Lewis bases, displace water molecules coordinated to the copper(II) ion. This process occurs in four distinct steps, each with its own equilibrium constant. The overall reaction can be represented as:

$$[Cu(H_2O)_6]^{2+}(aq) + 4NH_3(aq) \rightleftharpoons [Cu(NH_3)_4(H_2O)_2]^{2+}(aq) + 4H_2O(l)$$

The striking color change from the pale blue of the hydrated copper(II) ion to the deep, intense blue of the tetraamminecopper(II) complex is a clear visual indicator of this ligand exchange reaction.



# **Chemical Equilibrium Pathway**

The formation of the tetraamminecopper(II) complex is a stepwise equilibrium process. Each step involves the addition of one ammonia ligand and the displacement of one water molecule. The following diagram illustrates this sequential formation.



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Stepwise formation of the tetraamminecopper(II) complex.

# **Thermodynamic Data**

The thermodynamic stability of the tetraamminecopper(II) complex is quantified by the stepwise and overall formation constants (K) and the associated changes in Gibbs free energy ( $\Delta G$ ), enthalpy ( $\Delta H$ ), and entropy ( $\Delta S$ ).

# Gibbs Free Energy and Formation Constants

The stepwise formation constants ( $K_1$  to  $K_4$ ) and the overall formation constant ( $\beta_4$ ) for the tetraamminecopper(II) complex have been determined experimentally. From these constants, the standard Gibbs free energy change ( $\Delta G^{\circ}$ ) for each step can be calculated using the equation  $\Delta G^{\circ} = -RTlnK$ , where R is the gas constant (8.314 J·mol<sup>-1</sup>·K<sup>-1</sup>) and T is the temperature in Kelvin (typically 298.15 K).



Reaction Step	Stepwise Formation Constant (K <sub>n</sub> )	log(K <sub>n</sub> )	ΔG° (kJ/mol) at 298.15 K
[Cu(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup> + NH <sub>3</sub> $\rightleftharpoons$ [Cu(NH <sub>3</sub> )(H <sub>2</sub> O) <sub>5</sub> ] <sup>2+</sup> + H <sub>2</sub> O	$K_1 = 1.9 \times 10^4 [1]$	4.28	-24.4
$[Cu(NH_3)(H_2O)_5]^{2+} + NH_3 \rightleftharpoons [Cu(NH_3)_2(H_2O)_4]^{2+} + H_2O$	$K_2 = 3.9 \times 10^3[1]$	3.59	-20.5
[Cu(NH <sub>3</sub> ) <sub>2</sub> (H <sub>2</sub> O) <sub>4</sub> ] <sup>2+</sup> + NH <sub>3</sub> $\rightleftharpoons$ [Cu(NH <sub>3</sub> ) <sub>3</sub> (H <sub>2</sub> O) <sub>3</sub> ] <sup>2+</sup> + H <sub>2</sub> O	K <sub>3</sub> = 1.0 x 10 <sup>3</sup> [1]	3.00	-17.1
[Cu(NH <sub>3</sub> ) <sub>3</sub> (H <sub>2</sub> O) <sub>3</sub> ] <sup>2+</sup> + NH <sub>3</sub> $\rightleftharpoons$ [Cu(NH <sub>3</sub> ) <sub>4</sub> (H <sub>2</sub> O) <sub>2</sub> ] <sup>2+</sup> + H <sub>2</sub> O	K <sub>4</sub> = 1.5 x 10 <sup>2</sup> [1]	2.18	-12.4
Overall Reaction	$\beta_4 = K_1 \cdot K_2 \cdot K_3 \cdot K_4 = 1.1$ $\times 10^{13}$	13.05	-74.4

Note: The values of  $K_n$  are from reference[1].  $\Delta G^\circ$  values were calculated based on these constants.

# **Enthalpy and Entropy of Formation**

While the Gibbs free energy provides a measure of the spontaneity of the reaction, the enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ) changes offer deeper insights into the driving forces of the complexation. The relationship between these parameters is given by the Gibbs-Helmholtz equation:  $\Delta G^{\circ} = \Delta H^{\circ} - T\Delta S^{\circ}$ .

A comprehensive and consolidated set of stepwise enthalpy and entropy values for all four formation steps of the tetraamminecopper(II) complex is not readily available in the reviewed literature. However, the overall reaction is known to be exothermic, indicating a negative



enthalpy change ( $\Delta H^{\circ}$  < 0), which is a significant driving force for the complex formation. The displacement of multiple water molecules by ammonia ligands generally leads to an increase in the entropy of the system ( $\Delta S^{\circ}$  > 0) due to the release of solvent molecules, which also favors the formation of the complex.

# **Experimental Protocols**

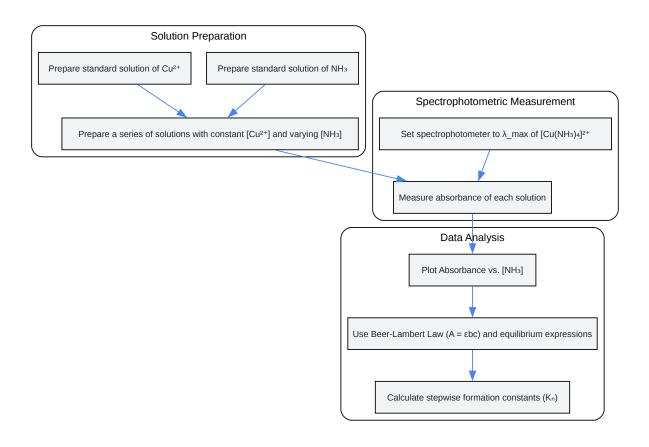
The determination of the thermodynamic properties of tetraamminecopper(II) formation relies on several key experimental techniques.

# Spectrophotometry

Spectrophotometry is a widely used method to determine the stoichiometry and stability constants of colored complexes. The intense color of the tetraamminecopper(II) ion makes it particularly amenable to this technique.

The following diagram outlines the general workflow for a spectrophotometric titration to determine the formation constants.





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Workflow for spectrophotometric determination of formation constants.

This protocol is adapted from a general procedure for studying copper(II)-ammonia complex formation.[2]

### Materials:

Stock solution of copper(II) sulfate (e.g., 0.1 M)

# Foundational & Exploratory



- Stock solution of ammonia (e.g., 1 M)
- Volumetric flasks and pipettes
- Spectrophotometer
- Cuvettes

### Procedure:

- Preparation of Solutions:
  - Prepare a series of solutions in volumetric flasks, each with a constant concentration of copper(II) ions (e.g., 0.01 M) and varying concentrations of ammonia. The range of ammonia concentrations should be chosen to span the formation of all four ammine complexes.
  - Prepare a blank solution containing all components except the copper(II) salt.
- Spectrophotometric Measurements:
  - Determine the wavelength of maximum absorbance ( $\lambda$ \_max) for the tetraamminecopper(II) complex by scanning the spectrum of a solution with a high concentration of ammonia.
  - Set the spectrophotometer to this  $\lambda$  max.
  - Zero the spectrophotometer using the blank solution.
  - Measure the absorbance of each of the prepared solutions.
- Data Analysis:
  - Plot the measured absorbance versus the total concentration of ammonia.
  - The data can be analyzed using various methods, such as the mole-ratio method or by
    fitting the data to a model that incorporates the stepwise formation equilibria and the molar
    absorptivities of the different copper-ammine species.[2] Computer programs can be used
    for non-linear least-squares regression of the data to obtain the stability constants.[2]

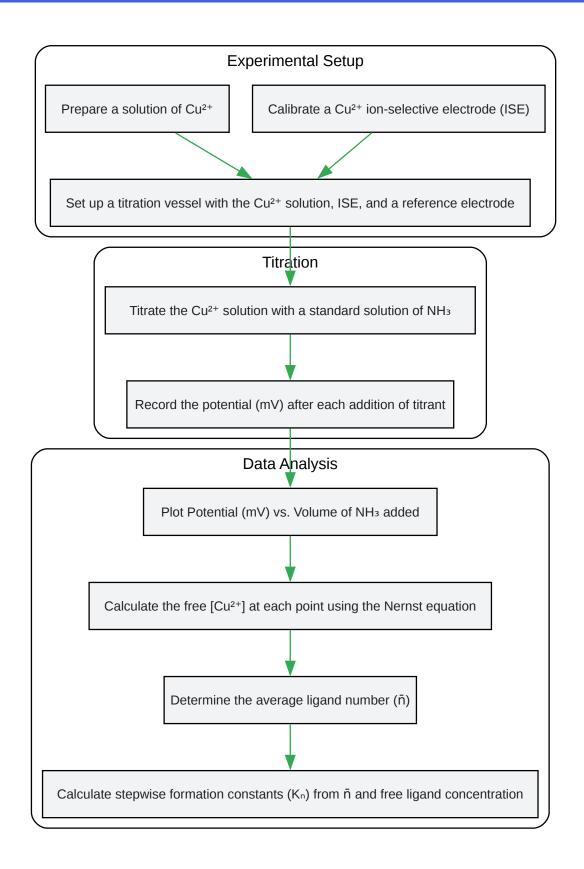


# **Potentiometry**

Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the change in the potential of an ion-selective electrode (ISE) as a titrant is added to a solution containing the metal ion.

The following diagram illustrates the general workflow for a potentiometric titration to determine formation constants.





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Workflow for potentiometric determination of formation constants.



### Materials:

- Standard solution of copper(II) nitrate or perchlorate (e.g., 0.01 M)
- Standard solution of ammonia (e.g., 0.1 M)
- A copper(II) ion-selective electrode (ISE)
- A reference electrode (e.g., Ag/AgCl)
- A high-impedance voltmeter or pH/mV meter
- A thermostated titration vessel
- A magnetic stirrer
- A microburet

### Procedure:

- Electrode Calibration: Calibrate the Cu<sup>2+</sup> ISE using a series of standard Cu<sup>2+</sup> solutions of known concentrations.
- Titration:
  - Place a known volume of the standard Cu<sup>2+</sup> solution into the thermostated titration vessel.
  - Immerse the calibrated Cu<sup>2+</sup> ISE and the reference electrode in the solution.
  - Allow the potential reading to stabilize while stirring the solution.
  - Add small, precise increments of the standard ammonia solution from the microburet.
  - After each addition, allow the potential to stabilize and record the reading.
  - Continue the titration well past the expected equivalence point for the formation of the tetraammine complex.
- Data Analysis:



- From the calibration curve, convert the potential readings to the concentration of free Cu<sup>2+</sup> ions at each point in the titration.
- Calculate the average ligand number (n

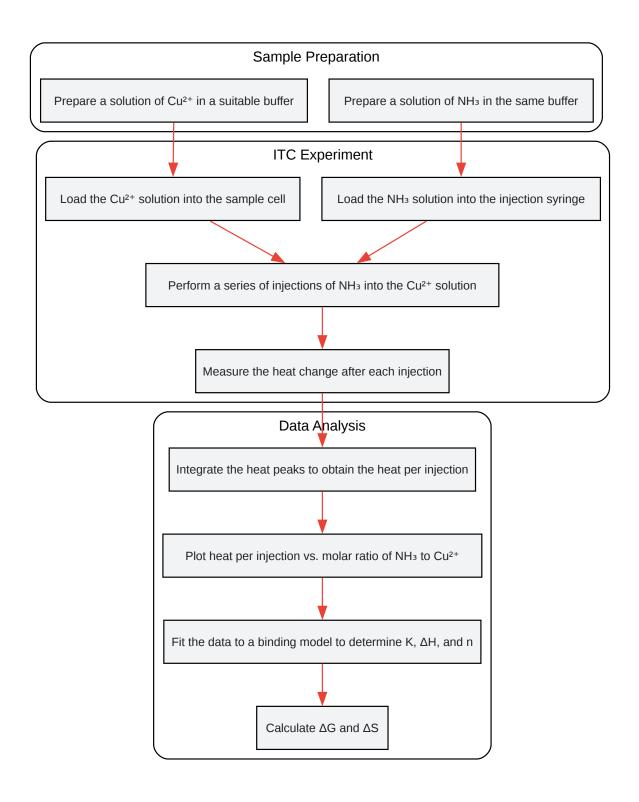
  ), which is the average number of ammonia ligands bound per copper ion, at each titration point.
- The stepwise formation constants can then be determined by analyzing the relationship between n
   and the concentration of free ammonia.

# **Isothermal Titration Calorimetry (ITC)**

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy change ( $\Delta$ H), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy ( $\Delta$ G) and entropy change ( $\Delta$ S) can be calculated.

The following diagram illustrates the general workflow for an ITC experiment.





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Workflow for Isothermal Titration Calorimetry.



### Materials:

- Isothermal titration calorimeter
- A solution of copper(II) salt (e.g., copper(II) sulfate) of known concentration in a suitable buffer.
- A solution of ammonia of known concentration in the same buffer.

### Procedure:

- Sample Preparation:
  - Prepare the copper(II) and ammonia solutions in the same buffer to minimize heats of dilution and mixing. The concentrations should be chosen to ensure an appropriate "cwindow" for accurate determination of the binding constant.
  - Degas the solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
- ITC Experiment:
  - Load the copper(II) solution into the sample cell and the ammonia solution into the injection syringe.
  - Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
  - Perform an initial small injection to account for any initial mixing effects.
  - Carry out a series of injections of the ammonia solution into the copper(II) solution,
     recording the heat change after each injection.
- Data Analysis:
  - The raw data, a series of heat peaks, is integrated to determine the heat evolved or absorbed per injection.



- A plot of the heat per injection versus the molar ratio of ammonia to copper(II) is generated.
- This binding isotherm is then fitted to a suitable binding model (e.g., a sequential binding site model for the four steps) using the instrument's software to extract the thermodynamic parameters (K<sub>n</sub>, ΔH<sub>n</sub>, and stoichiometry) for each step.

## Conclusion

The formation of the tetraamminecopper(II) complex is a thermodynamically favorable process, driven by both a negative enthalpy change and a positive entropy change. The stepwise nature of this reaction allows for a detailed investigation of the thermodynamic parameters at each stage of ligand substitution. The experimental techniques of spectrophotometry, potentiometry, and isothermal titration calorimetry provide complementary and robust methods for quantifying the stability and thermodynamics of this fundamental coordination complex. This guide serves as a foundational resource for researchers seeking to understand and apply these principles in their own work.

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